molecular formula C22H17ClN2O3S B12706178 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- CAS No. 135521-79-8

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-

Cat. No.: B12706178
CAS No.: 135521-79-8
M. Wt: 424.9 g/mol
InChI Key: LWERPPCFCWSRBF-UHFFFAOYSA-N
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Description

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiopyrano structure fused with a pyridine ring, along with various substituents including a chloro group, dimethoxyphenyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired substituents and the complexity of the target molecule. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothiopyrano structure through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of chloro, methoxy, and dimethoxyphenyl groups through nucleophilic or electrophilic substitution reactions.

    Nitrile Formation: Introduction of the carbonitrile group via cyanation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

    Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.

    Reduction: Reduction of the nitrile group to amine or other functional groups.

    Substitution: Replacement of chloro or methoxy groups with other substituents through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyrano Derivatives: Compounds with similar benzothiopyrano structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Carbonitrile Compounds: Molecules containing carbonitrile groups with different core structures.

Uniqueness

The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

135521-79-8

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H17ClN2O3S/c1-26-17-6-4-12(8-18(17)27-2)20-15(10-24)22(28-3)25-21-14-9-13(23)5-7-19(14)29-11-16(20)21/h4-9H,11H2,1-3H3

InChI Key

LWERPPCFCWSRBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl)OC

Origin of Product

United States

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